The compound is classified under the CAS Number 2361566-66-5 and has been studied for its pharmacological properties. It is synthesized through various methods that involve multi-component reactions, particularly those related to heterocyclic chemistry. Its structure can be represented as follows:
The synthesis of 5-methyl-N-phenyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves a three-component condensation reaction. This method often employs:
The molecular structure of 5-methyl-N-phenyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide features:
The compound's molecular formula can be represented as , and it exhibits non-planar geometry due to steric interactions among substituents.
The structure is typically confirmed using various spectroscopic techniques such as:
The chemical reactivity of 5-methyl-N-phenyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide includes:
The primary mechanism of action for this compound involves the inhibition of Cyclin-dependent kinase 2 (CDK2):
The physical and chemical properties of 5-methyl-N-phenyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide include:
The scientific applications of 5-methyl-N-phenyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide include:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0